molecular formula C8H15NO3 B13220653 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B13220653
M. Wt: 173.21 g/mol
InChI Key: WLNBHFRTMLGXQL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid is a compound with a unique structure that includes an aminomethyl group, a hydroxy group, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxy and carboxylic acid groups can participate in various biochemical reactions, modulating the compound’s effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a benzene ring instead of a cyclohexane ring.

    Tranexamic acid: Contains an aminomethyl group and a carboxylic acid group but lacks the hydroxy group.

    Aminocaproic acid: Similar in having an aminomethyl group and a carboxylic acid group but differs in the overall structure.

Uniqueness

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on a cyclohexane ring, which provides distinct chemical properties and reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15NO3/c9-5-8(12)3-1-6(2-4-8)7(10)11/h6,12H,1-5,9H2,(H,10,11)

InChI Key

WLNBHFRTMLGXQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)(CN)O

Origin of Product

United States

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